Auramycin D
Description
Auramycin D is a member of the anthracycline family of antibiotics, which are characterized by a tetracyclic aglycone structure linked to a sugar moiety . Anthracyclines are renowned for their antitumor properties, primarily through mechanisms like DNA intercalation, topoisomerase II inhibition, and reactive oxygen species (ROS) generation . This compound is hypothesized to share these mechanisms, though its unique substituents may modulate potency, selectivity, and pharmacokinetics compared to other family members.
Properties
CAS No. |
82002-76-4 |
|---|---|
Molecular Formula |
C29H33NO10 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3 |
InChI Key |
QJXJRECTYIMQFD-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O |
Synonyms |
auramycin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Key Functional Groups | Target Specificity |
|---|---|---|---|
| This compound | Anthracyclinone | Hydroxyl, Glycoside | DNA/topoisomerase II |
| Auramycin G | Anthracyclinone | Hydroxyl, Glycoside | Tumor angiogenesis |
| Aigialomycin D | Macrocyclic polyketide | Epoxide, Olefin | Kinases, Apoptosis pathways |
2D vs. 3D Similarity Analysis
PubChem3D studies highlight that 2D structural analogs (e.g., this compound and G) may share functional groups but differ in 3D conformation, affecting binding affinity and biological activity. For instance, Aigialomycin D’s macrocyclic rigidity enables selective kinase inhibition, a feature absent in planar anthracyclines .
Mechanistic and Efficacy Profiles
Antitumor Activity
Auramycin G demonstrated dose-dependent inhibition of gastric cancer cell migration (IC₅₀: 0.5–1.0 mg/L) and angiogenesis in xenograft models .
Selectivity and Toxicity
Aigialomycin D’s macrocyclic structure reduces off-target effects compared to anthracyclines, which are notorious for cardiotoxicity . This compound’s toxicity profile remains uncharacterized but may align with anthracycline trends.
Physicochemical Properties and Solubility
Molecular weight and functional groups significantly influence solubility and bioavailability. Anthracyclines like this compound are typically hydrophilic due to hydroxyl and sugar groups, enabling aqueous formulation. In contrast, Aigialomycin D’s lipophilic macrocycle necessitates lipid-based delivery systems .
Table 3: Physicochemical Properties
| Compound | Molecular Weight (Da) | logP | Solubility (mg/mL) |
|---|---|---|---|
| This compound* | ~600 | 1.2 | 5.0 (aqueous) |
| Aigialomycin D | 434 | 3.8 | 0.1 (DMSO) |
Hypothetical data for this compound inferred from class trends. References:
Challenges in Comparative Analysis
Analytical Limitations
Differentiating this compound from analogues requires advanced techniques like HPLC-MS and 3D conformational modeling due to structural similarities . Evidence from vitamin D research underscores the difficulty in quantifying low-abundance, structurally similar compounds .
Data Gaps
Limited peer-reviewed studies on this compound necessitate extrapolation from related compounds. For robust comparisons, future work should prioritize synthesis, in vitro assays, and proteomic target identification .
Q & A
Q. What statistical approaches are critical for interpreting this compound’s dose-response data?
- Answer :
- Nonlinear regression : Fit sigmoidal curves to calculate potency metrics (IC₅₀, Hill slope).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies.
Pre-specify analysis plans to avoid p-hacking and report confidence intervals for transparency .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed pathways.
- Proteomics : TMT labeling for quantitative protein abundance changes.
- Network pharmacology : Use STRING or Cytoscape to map target-pathway interactions.
Apply pathway enrichment tools (DAVID, GSEA) and cross-validate with CRISPR knockout data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
